molecular formula C12H16ClNO3 B8344839 4-Methoxybenzyl(2-methoxyethyl)carbamoyl chloride

4-Methoxybenzyl(2-methoxyethyl)carbamoyl chloride

Cat. No. B8344839
M. Wt: 257.71 g/mol
InChI Key: RYNGFJLPPARXRL-UHFFFAOYSA-N
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Description

4-Methoxybenzyl(2-methoxyethyl)carbamoyl chloride is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]carbamoyl chloride

InChI

InChI=1S/C12H16ClNO3/c1-16-8-7-14(12(13)15)9-10-3-5-11(17-2)6-4-10/h3-6H,7-9H2,1-2H3

InChI Key

RYNGFJLPPARXRL-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC1=CC=C(C=C1)OC)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.51 g (0.31 ml, 2.56 mmol) of trichloromethyl chloroformate (“diphosgene”) are dissolved in 15 ml of dichloromethane, and 1.00 g (5.12 mmol) of 4-methoxybenzyl(2-methoxyethyl)amine and 0.78 g (7.68 mmol) of triethylamine are slowly added. After stirring at room temperature overnight, the mixture is poured into ice-water and extracted three times with dichloromethane, and the organic phase is dried over magnesium sulfate and concentrated to dryness in a rotary evaporator. The crude product is employed without workup directly in the next stage.
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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